Propetamphos

Vue d'ensemble

Description

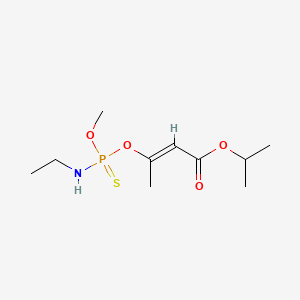

Propetamphos is an organophosphate insecticide primarily used to control a variety of household and public health pests, including cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes . It is also employed in veterinary applications to combat parasites such as ticks, lice, and mites in livestock . The chemical formula of this compound is C10H20NO4PS, and it has a molecular weight of 281.31 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propetamphos is synthesized through a multi-step process involving the reaction of isopropyl alcohol with phosphorus oxychloride to form isopropyl phosphorochloridate. This intermediate is then reacted with ethylamine to produce isopropyl ethylphosphoramidate. The final step involves the reaction of this compound with methoxycarbonylbutenolide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, employing advanced techniques such as gas chromatography for separation and purification .

Analyse Des Réactions Chimiques

Types of Reactions: Propetamphos undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphoric acid derivatives, sulfoxides, sulfones, and substituted phosphoramidates .

Applications De Recherche Scientifique

Propetamphos has a wide range of scientific research applications:

Mécanisme D'action

Propetamphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the hydrolysis of acetylcholine .

Comparaison Avec Des Composés Similaires

Azamethiphos: Another organophosphate insecticide used for similar purposes, including pest control in agricultural and veterinary applications.

Chlorpyrifos: Widely used organophosphate insecticide with a similar mechanism of action but different chemical structure.

Uniqueness of Propetamphos: this compound is unique due to its specific chemical structure, which allows it to be effective against a broad spectrum of pests while having a relatively lower toxicity to non-target organisms compared to some other organophosphates . Its stability and effectiveness in various formulations, such as aerosols, emulsified concentrates, liquids, and powders, also contribute to its widespread use .

Activité Biologique

Propetamphos is an organophosphate insecticide widely used for pest control in various environments, including residential and commercial settings. Its biological activity primarily revolves around its mechanism of action as a cholinesterase inhibitor, leading to significant implications for both human health and environmental safety. This article provides a comprehensive overview of the biological activity of this compound, including key research findings, case studies, and relevant data.

This compound exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition results in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors, which can cause a range of symptoms from mild (nausea, dizziness) to severe (respiratory paralysis) .

The active metabolite of this compound binds to the serine hydroxyl group at the active site of AChE, forming a stable phosphorylated enzyme complex that is resistant to reactivation. Studies have shown that this inhibition can be irreversible under certain conditions due to "aging" processes that further stabilize the enzyme complex .

Acute and Chronic Toxicity

Research has documented various toxicological effects associated with this compound exposure:

- Acute Toxicity : In studies involving pregnant rats, a No Observed Effect Level (NOEL) was established at 1.5 mg/kg based on observed signs such as tremors and drowsiness .

- Chronic Toxicity : A one-year study on dogs identified a critical NOEL of 0.59 mg/kg/day, with effects including diarrhea, vomiting, and reduced brain AChE activity .

Table 1: Summary of Toxicological Findings

| Study Type | Species | NOEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Pregnant Rats | 1.5 | Tremors, drowsiness |

| Chronic Toxicity | Dogs | 0.59 | Diarrhea, vomiting, reduced brain AChE |

Human Exposure Studies

Human volunteer studies have provided insights into the absorption and biological monitoring of this compound. These studies primarily assessed cholinesterase activity in plasma as a biomarker for exposure:

- Oral and Dermal Exposure : A study demonstrated that both oral and dermal routes could lead to significant cholinesterase inhibition in humans. The study highlighted the importance of monitoring cholinesterase levels as an indicator of exposure risk .

Table 2: Human Exposure Study Results

| Exposure Route | Cholinesterase Inhibition (%) | Duration Post-Exposure |

|---|---|---|

| Oral | Significant | Up to 45 hours |

| Dermal | Significant | Up to 45 hours |

Environmental Impact

This compound is primarily used indoors for controlling pests like ants and cockroaches. Its environmental risk profile indicates low concerns regarding residues in food and drinking water; however, there are significant post-application risks, particularly for children entering treated areas .

Case Study: Persian Gulf Illnesses

Research has linked exposure to organophosphate pesticides, including this compound, with health issues reported by veterans of the Persian Gulf War. This association underscores the potential long-term health impacts associated with exposure to these compounds .

Propriétés

IUPAC Name |

propan-2-yl 3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDWPRGXNILMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860457 | |

| Record name | 1-Methylethyl 3-[[(ethylamino)methoxyphosphinothioyl]oxy]-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58995-37-2 | |

| Record name | 1-Methylethyl 3-[[(ethylamino)methoxyphosphinothioyl]oxy]-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.